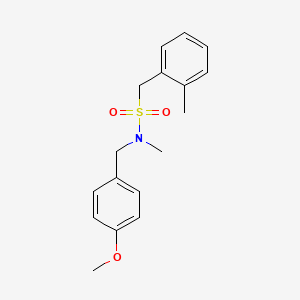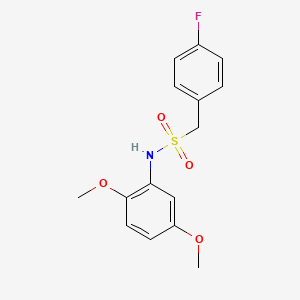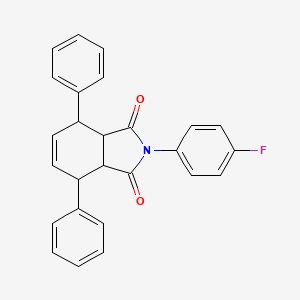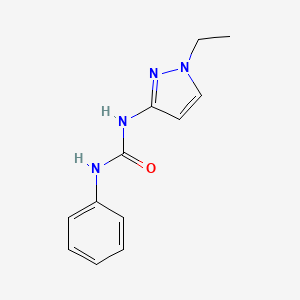![molecular formula C16H13N5 B11109252 N,N'-bis[(E)-phenylmethylidene]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B11109252.png)
N,N'-bis[(E)-phenylmethylidene]-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-PHENYLMETHYLIDENE]-N-(3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1H-1,2,4-TRIAZOL-5-YL)AMINE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of N-[(E)-1-PHENYLMETHYLIDENE]-N-(3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1H-1,2,4-TRIAZOL-5-YL)AMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as glacial acetic acid. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include an aldehyde (such as benzaldehyde) and an amine (such as 3-amino-1,2,4-triazole).
Condensation Reaction: The aldehyde and amine are mixed in a suitable solvent, and the reaction mixture is heated to promote the formation of the Schiff base. The reaction is typically carried out at temperatures ranging from 60°C to 80°C.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[(E)-1-PHENYLMETHYLIDENE]-N-(3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1H-1,2,4-TRIAZOL-5-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base into the corresponding amine.
Substitution: The compound can undergo substitution reactions where one of the substituents on the triazole ring is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
N-[(E)-1-PHENYLMETHYLIDENE]-N-(3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1H-1,2,4-TRIAZOL-5-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalysts and sensors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-[(E)-1-PHENYLMETHYLIDENE]-N-(3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1H-1,2,4-TRIAZOL-5-YL)AMINE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of enzymes or disrupt cellular processes. The triazole ring plays a crucial role in these interactions, as it can participate in hydrogen bonding and π-π stacking interactions with biological molecules.
Comparison with Similar Compounds
N-[(E)-1-PHENYLMETHYLIDENE]-N-(3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1H-1,2,4-TRIAZOL-5-YL)AMINE can be compared with other Schiff bases and triazole-containing compounds:
Schiff Bases: Similar Schiff bases include compounds like N-[(E)-phenylmethylidene]aniline and N-[(E)-phenylmethylidene]-4-aminophenol. These compounds share the characteristic carbon-nitrogen double bond but differ in their substituents and overall structure.
Triazole-Containing Compounds: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid are similar in that they contain the triazole ring. they differ in their functional groups and specific applications.
Properties
Molecular Formula |
C16H13N5 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
(E)-N-[3-[(E)-benzylideneamino]-1H-1,2,4-triazol-5-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C16H13N5/c1-3-7-13(8-4-1)11-17-15-19-16(21-20-15)18-12-14-9-5-2-6-10-14/h1-12H,(H,19,20,21)/b17-11+,18-12+ |
InChI Key |
DJVVLEXQKXKHAZ-JYFOCSDGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=NC(=NN2)/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=NC(=NN2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11109169.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109185.png)
![3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate](/img/structure/B11109188.png)
![4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11109189.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11109192.png)

![5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11109202.png)

![3,4,5-Trimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11109218.png)

![(1,6-dioxohexane-1,6-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11109238.png)
![3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B11109251.png)
![(2Z)-2-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene)hydrazinecarbothioamide](/img/structure/B11109262.png)
